3-(Formylamino)-3-phenylpropanoic acid
Overview
Description
3-(Formylamino)-3-phenylpropanoic acid is an organic compound that features both an amino group and a carboxylic acid group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Formylamino)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the formylation of an amino acid derivative. For instance, starting with 3-phenylpropanoic acid, the amino group can be introduced via a reductive amination process, followed by formylation using formic acid or formic anhydride under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Formylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-(Carboxyamino)-3-phenylpropanoic acid.
Reduction: 3-(Amino)-3-phenylpropanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Formylamino)-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Formylamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Amino)-3-phenylpropanoic acid: Lacks the formyl group, which may affect its reactivity and binding properties.
3-(Carboxyamino)-3-phenylpropanoic acid: Contains an additional carboxylic acid group, altering its solubility and acidity.
Uniqueness
3-(Formylamino)-3-phenylpropanoic acid is unique due to the presence of both a formyl group and a phenyl ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-formamido-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-7-11-9(6-10(13)14)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCPDHZTKQFWKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564451 | |
Record name | 3-Formamido-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126575-05-1 | |
Record name | 3-Formamido-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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